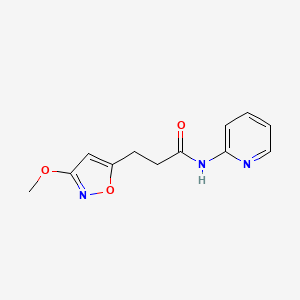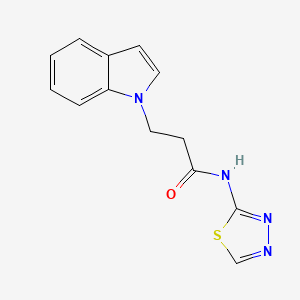![molecular formula C19H29N3O4S B15103950 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B15103950.png)
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, dimethyl substitutions on the pyridinone ring, and a piperazine moiety with a propan-2-ylsulfonyl group
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclopropylmethyl halide.
Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, leading to the formation of various substituted derivatives.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It can be used as a lead compound for the development of new drugs.
Chemical Biology: The compound can be used as a tool to study biological processes and molecular interactions, particularly those involving pyridinone and piperazine moieties.
Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics can provide insights into its potential as a therapeutic agent.
Industrial Applications: The compound can be used in the development of new materials and chemical products, particularly those requiring specific structural features.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one can be compared with other similar compounds, such as:
Pyridinone Derivatives: Compounds with similar pyridinone cores but different substituents can provide insights into the structure-activity relationships and the unique properties of the target compound.
Piperazine Derivatives: Compounds with piperazine moieties and different functional groups can be compared to understand the impact of the propan-2-ylsulfonyl group on the compound’s activity.
Cyclopropylmethyl Substituted Compounds: Compounds with cyclopropylmethyl groups and different core structures can highlight the role of this group in modulating the compound’s properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H29N3O4S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4,6-dimethyl-3-(4-propan-2-ylsulfonylpiperazine-1-carbonyl)pyridin-2-one |
InChI |
InChI=1S/C19H29N3O4S/c1-13(2)27(25,26)21-9-7-20(8-10-21)18(23)17-14(3)11-15(4)22(19(17)24)12-16-5-6-16/h11,13,16H,5-10,12H2,1-4H3 |
InChI Key |
HAHUKHWOZPKARC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CC2)C(=O)N3CCN(CC3)S(=O)(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]propanamide](/img/structure/B15103872.png)
![5-[5-(3-methylphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B15103883.png)

![6-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B15103889.png)
![N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B15103894.png)
![Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B15103901.png)
![N-(3-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103908.png)
![2'-(2-methoxyethyl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B15103919.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-(1H-indol-3-yl)butanamide](/img/structure/B15103927.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone](/img/structure/B15103929.png)

![methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15103943.png)

![1-methyl-2-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B15103958.png)
